REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[C:11]([NH:13]CC2C=CC(OC)=CC=2)[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=1>C(O)(C(F)(F)F)=O>[NH2:13][C:11]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][N:3]=[C:2]([Cl:1])[CH:12]=1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)OCC)C(=C1)NCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CONCENTRATION
|
Details
|
concentrate to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in EtOAc
|
Type
|
WASH
|
Details
|
wash with satd
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3 (2×), then brine (1×), dry over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify via silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC=C1C(=O)OCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |